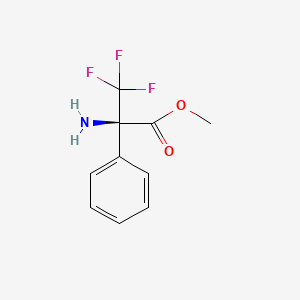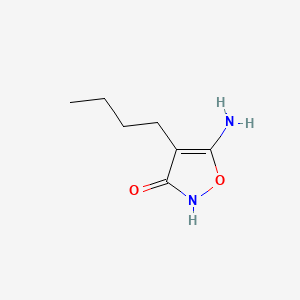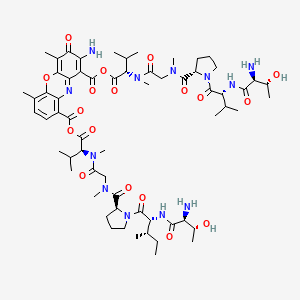
Pentanedioic-2,2,4,4-d4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic-2,2,4,4-d4 acid, also known as Glutaric acid-d4 or 2,2,4,4-Tetradeuteriopentanedioic acid, is a chemical compound with the molecular formula C5H8O4 . It is a variant of Pentanedioic acid where four of the hydrogen atoms are replaced by deuterium .
Synthesis Analysis
The synthesis of Pentanedioic-2,2,4,4-d4 acid involves the reaction of 1,5-pentanedioic acid with sodium hydroxide in methanol at a pH of 8.0 . In the second stage, the reaction is carried out with sodium hydroxide, water-d2, and platinum on activated charcoal under heating conditions .Molecular Structure Analysis
The molecular structure of Pentanedioic-2,2,4,4-d4 acid can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Pentanedioic-2,2,4,4-d4 acid has a molecular weight of 136.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 136.06736572 g/mol . The Topological Polar Surface Area of the compound is 74.6 Ų .科学的研究の応用
Froth Flotation of Minerals : A study by Deng et al. (2021) explored the use of 2-decanoylamino-pentanedioic acid, a dendritic surfactant, in the froth flotation of ilmenite, a valuable mineral. This surfactant showed superior collecting activity and effective recovery of ilmenite from titanomagnetite, highlighting its potential in mineral processing and extraction technologies Deng et al., 2021.
Synthesis of Metal Compounds : Guo et al. (2018) demonstrated the synthesis of La(III) and heterometallic La(III)/Cu(II) compounds using 3,3-di(1H-tetrazol-5-yl)pentanedioic acid. These compounds showed potential for medical applications, particularly in ablation of A549 cells, a type of lung carcinoma Guo et al., 2018.
Radiopharmaceutical Development : Graham et al. (2013) reported the development of a rapid quantitative derivatization method for a PET radiopharmaceutical compound, highlighting its application in the diagnosis and staging of prostate cancer Graham et al., 2013.
Antineoplastic Activity : Dutta et al. (2014) synthesized novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid and evaluated their antineoplastic activity, indicating the potential use of such compounds in cancer therapy Dutta et al., 2014.
Atmospheric Chemistry Research : Jaoui et al. (2005) identified polar organic compounds in atmospheric particulate matter, including 3-isopropyl pentanedioic acid, which have implications for understanding the formation and characteristics of secondary organic aerosol Jaoui et al., 2005.
Chemical Processing of Gas-Phase Compounds : Nozière and Riemer (2003) explored the chemical processing of 2,4-pentanedione in sulfuric acid aerosols, providing insights into atmospheric chemistry and the interactions between organic compounds and aerosols Nozière & Riemer, 2003.
Prostate Cancer Imaging : Graham et al. (2012) synthesized fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid, demonstrating their potential in imaging prostate cancer Graham et al., 2012.
Glutamate Carboxypeptidase II Inhibitors : Majer et al. (2003) investigated thiol-based inhibitors of glutamate carboxypeptidase II, synthesized from 2-(thioalkyl)pentanedioic acids, with potential applications in neuropathic pain treatment Majer et al., 2003.
Safety and Hazards
When handling Pentanedioic-2,2,4,4-d4 acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
2,2,4,4-tetradeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic-2,2,4,4-d4 acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

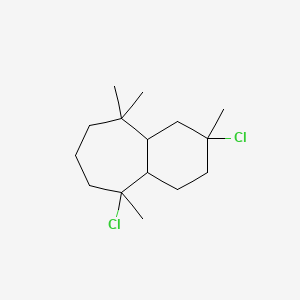
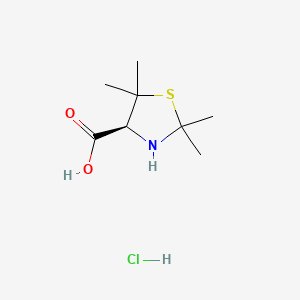
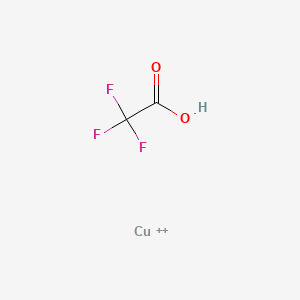


![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)

